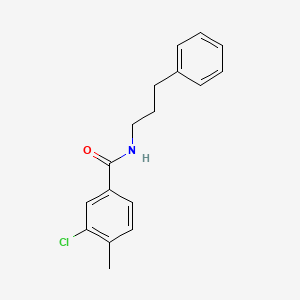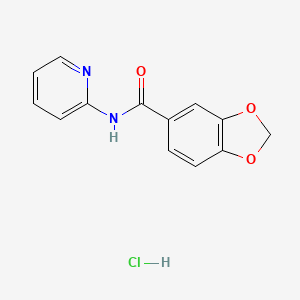
3-chloro-4-methyl-N-(3-phenylpropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-methyl-N-(3-phenylpropyl)benzamide, also known as CGS 8216, is a chemical compound that belongs to the benzamide class of drugs. It is a potent and selective antagonist of the dopamine D1 receptor, which is a G protein-coupled receptor that plays a crucial role in regulating various physiological functions. CGS 8216 has been the subject of extensive scientific research due to its potential use in treating various neurological and psychiatric disorders.
作用機序
3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216 acts as a selective antagonist of the dopamine D1 receptor, which is a G protein-coupled receptor that plays a crucial role in regulating various physiological functions, including motor control, cognitive function, and reward processing. By blocking the activity of this receptor, 3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216 can modulate the release of dopamine in the brain, which can have a range of effects on behavior and cognition.
Biochemical and Physiological Effects:
3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216 has been shown to have a range of biochemical and physiological effects, including improving cognitive function and memory, reducing motor deficits in animal models of Parkinson's disease, and modulating reward processing in the brain. It has also been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial in the treatment of various neurological disorders.
実験室実験の利点と制限
3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216 has several advantages for use in lab experiments, including its selectivity for the dopamine D1 receptor, its potency, and its ability to cross the blood-brain barrier. However, it also has some limitations, including its potential for off-target effects and its relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several potential future directions for research on 3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216, including further studies on its mechanisms of action, its effects on different neurological and psychiatric disorders, and its potential use in combination with other drugs. Additionally, there is a need for further research on the safety and efficacy of 3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216 in humans, as well as its potential for use in clinical trials. Overall, 3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216 has significant potential for use in the treatment of various neurological and psychiatric disorders, and further research is needed to fully understand its therapeutic potential.
合成法
3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216 can be synthesized through a multi-step process that involves the reaction of 3-chloro-4-methylbenzoic acid with 3-phenylpropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield 3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216.
科学的研究の応用
3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216 has been extensively studied for its potential use in treating various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has been shown to improve cognitive function and memory in animal models of these disorders, suggesting that it may have therapeutic potential.
特性
IUPAC Name |
3-chloro-4-methyl-N-(3-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-13-9-10-15(12-16(13)18)17(20)19-11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMAAIUHCRDIDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCCC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methyl-N-(3-phenylpropyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-fluorobenzoyl)amino]-N-(1-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5139685.png)

![1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5139693.png)
![2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene](/img/structure/B5139703.png)
![N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5139711.png)
![1-(4-chlorobenzyl)-7-ethyl-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5139712.png)

![1-(3,5-dimethylphenyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5139723.png)
![2-[ethyl(isonicotinoyl)amino]benzoic acid](/img/structure/B5139724.png)
![N-(3-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5139737.png)
![(4-tert-butylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5139753.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5139754.png)
![ethyl 2-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5139756.png)
![N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-4-tert-butylbenzamide](/img/structure/B5139767.png)